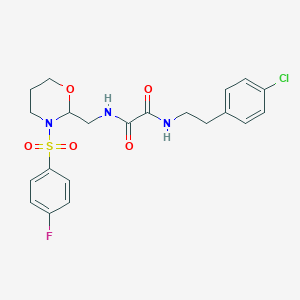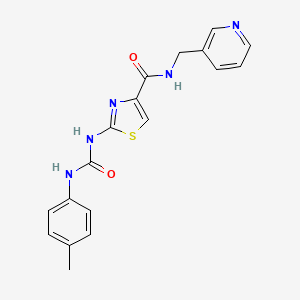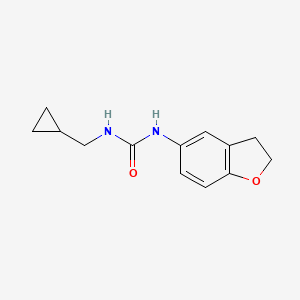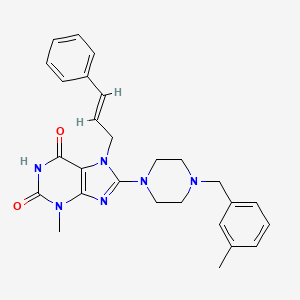
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (4-TPH-HCl) is a compound with a wide range of potential applications in the scientific research field. It is a type of pyridine derivative with a thiophene ring attached to the pyridine ring. It has a molecular weight of 229.7 g/mol and a melting point of 140-141°C. 4-TPH-HCl is a white, crystalline solid that is soluble in water and a variety of organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis of Thiophene Derivatives : Thiophene derivatives have been synthesized and studied for their antioxidant activity. For example, derivatives like thioxopyrimidine exhibit stronger antioxidant activity compared to other derivatives, indicating their potential in combating oxidative stress-related diseases (Akbas et al., 2018).
- Pharmacological Properties of Tetrahydropyridines (THPs) : Tetrahydropyridines are part of many biologically active systems, and their neurotoxic properties have driven research into their pharmacological characteristics. This research has yielded promising drug candidates for various diseases, showcasing the significant therapeutic potential of THP derivatives (Mateeva et al., 2005).
Materials Science and Chemical Synthesis
- Fluorescence Properties : Certain thiophene derivatives have been synthesized and demonstrated active fluorescence properties, which could be leveraged in developing fluorescent markers or probes in biological and materials science research (Al-Masoudi et al., 2015).
- Charge Transfer Materials : Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives have aimed at improving charge transfer properties for applications in electronic devices. These derivatives can potentially serve as hole or electron transport materials in organic electronic devices due to their favorable electronic and photophysical properties (Irfan, 2014).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potentials : Some derivatives of thiophene and tetrahydropyridines have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These compounds have shown promising results against certain cancer cell lines and microbial strains, underscoring their potential in developing new therapeutic agents (Patel & Patel, 2017).
Corrosion Inhibition
- Corrosion Inhibition : Thiophene Schiff bases have been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates and offering potential applications in industrial maintenance and preservation (Daoud et al., 2014).
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCOGJGHJXXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)



![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)
![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)


